2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol
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Overview
Description
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a spiro compound with a unique bicyclic structure, consisting of two rings linked by a single carbon atom. This compound is known for its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds .
Mechanism of Action
Mode of Action
The mode of action of 2-Oxa-8-azaspiro[4It is known that the compound has a spiro structure, which is often associated with a high degree of stereochemical complexity and can interact with biological targets in a unique manner .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-8-azaspiro[4As a result, its bioavailability and pharmacokinetic profile are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by heterocyclization . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, reduced derivatives, and substituted analogs .
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxa-8-azaspiro[4.5]dec-3-ylmethyl sulfide hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol stands out due to its unique spiro structure, which provides rigidity and three-dimensionality. This makes it a valuable scaffold for drug discovery and the synthesis of biologically active compounds. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)1-3-10-4-2-9/h8,10-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGYXGAYAYPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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